molecular formula C26H26N2OS B10866493 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B10866493
M. Wt: 414.6 g/mol
InChI Key: QQUBFAWTJTXZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzodiazepines. This compound features a unique structure with a thiophene ring, which is known for its aromatic properties and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Addition of Phenyl and Propyl Groups: These groups are typically added through Friedel-Crafts alkylation reactions, using reagents like benzene and propyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: Br₂, HNO₃, in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of reduced diazepine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential in various assays, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is investigated for its pharmacological properties.

Industry

Industrially, the compound is used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the diazepine core can form hydrogen bonds and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol apart is its combination of structural features. The presence of both a thiophene ring and a diazepine core in a single molecule provides a unique platform for diverse chemical and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H26N2OS

Molecular Weight

414.6 g/mol

IUPAC Name

9-phenyl-5-propyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H26N2OS/c1-2-14-28-22-12-7-6-11-20(22)27-21-16-19(18-9-4-3-5-10-18)17-23(29)25(21)26(28)24-13-8-15-30-24/h3-13,15,19,26-27H,2,14,16-17H2,1H3

InChI Key

QQUBFAWTJTXZQP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.